molecular formula C21H26N2O2 B7756417 1-{1-[4-(2-methylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol

1-{1-[4-(2-methylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol

Cat. No.: B7756417
M. Wt: 338.4 g/mol
InChI Key: FOKHJEKGWOLCML-UHFFFAOYSA-N
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Description

1-{1-[4-(2-methylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol is a complex organic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents .

Preparation Methods

The synthesis of 1-{1-[4-(2-methylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may vary, but they generally follow similar steps with optimizations for large-scale synthesis.

Chemical Reactions Analysis

1-{1-[4-(2-methylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol undergoes various chemical reactions, including:

Scientific Research Applications

1-{1-[4-(2-methylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{1-[4-(2-methylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol involves its interaction with specific molecular targets. Benzimidazole derivatives are known to interact with enzymes and receptors, inhibiting their activity. This compound may exert its effects by binding to these targets and disrupting their normal function, leading to therapeutic effects .

Comparison with Similar Compounds

1-{1-[4-(2-methylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol can be compared with other benzimidazole derivatives such as:

    1-[4-(2-methylphenoxy)butyl]-1H-benzimidazole-2-carbaldehyde: Similar structure but different functional groups.

    1-butyl-4-{1-[4-(2-methylphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one: Contains a pyrrolidinone ring instead of a propanol group.

    {1-[4-(2-isopropyl-5-methylphenoxy)butyl]-1H-benzimidazol-2-yl}methanol: Similar structure with different substituents

Properties

IUPAC Name

1-[1-[4-(2-methylphenoxy)butyl]benzimidazol-2-yl]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-3-19(24)21-22-17-11-5-6-12-18(17)23(21)14-8-9-15-25-20-13-7-4-10-16(20)2/h4-7,10-13,19,24H,3,8-9,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOKHJEKGWOLCML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NC2=CC=CC=C2N1CCCCOC3=CC=CC=C3C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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